![molecular formula C8H8ClN3O2 B2583430 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989672-50-5](/img/structure/B2583430.png)
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
“1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Some specific applications include:
- Kinase Inhibitors : The compound’s heterocyclic structure makes it a promising candidate for developing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases by targeting specific signaling pathways .
Luminescent Materials
Imidazo[1,5-a]pyridine derivatives, including our compound of interest, exhibit luminescent properties. Researchers have explored their use in various applications:
- Optoelectronic Devices : These compounds can serve as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthetic Chemistry
The synthesis of imidazoles has seen significant advancements. Researchers focus on regiocontrolled synthesis, emphasizing the bonds formed during imidazole formation . Our compound contributes to this field.
Anti-Tubercular Activity
A derivative of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid exhibited anti-tubercular activity against Mycobacterium tuberculosis strains . This finding highlights its potential in combating tuberculosis.
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1,3-diazole ring . This suggests that “1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride” and its derivatives could have potential applications in the development of new drugs.
properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHZQUDLAPWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride |
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